Cas no 2138164-22-2 (3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride)
3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride
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- Inchi: 1S/C8H15NO2S.ClH/c10-12(11)5-1-4-9-8(6-12)7-2-3-7;/h7-9H,1-6H2;1H
- InChI Key: NRYZDDSOAOJBFW-UHFFFAOYSA-N
- SMILES: O=S1(CCCNC(C2CC2)C1)=O.Cl
3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-731639-0.05g |
3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride |
2138164-22-2 | 95.0% | 0.05g |
$238.0 | 2025-03-11 | |
| Enamine | EN300-731639-0.1g |
3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride |
2138164-22-2 | 95.0% | 0.1g |
$355.0 | 2025-03-11 | |
| Enamine | EN300-731639-0.25g |
3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride |
2138164-22-2 | 95.0% | 0.25g |
$509.0 | 2025-03-11 | |
| Enamine | EN300-731639-0.5g |
3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride |
2138164-22-2 | 95.0% | 0.5g |
$803.0 | 2025-03-11 | |
| Enamine | EN300-731639-1.0g |
3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride |
2138164-22-2 | 95.0% | 1.0g |
$1029.0 | 2025-03-11 | |
| Enamine | EN300-731639-2.5g |
3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride |
2138164-22-2 | 95.0% | 2.5g |
$2014.0 | 2025-03-11 | |
| Enamine | EN300-731639-5.0g |
3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride |
2138164-22-2 | 95.0% | 5.0g |
$2981.0 | 2025-03-11 | |
| Enamine | EN300-731639-10.0g |
3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride |
2138164-22-2 | 95.0% | 10.0g |
$4421.0 | 2025-03-11 | |
| A2B Chem LLC | AX57356-2.5g |
3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride |
2138164-22-2 | 95% | 2.5g |
$2155.00 | 2024-04-20 | |
| A2B Chem LLC | AX57356-5g |
3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride |
2138164-22-2 | 95% | 5g |
$3173.00 | 2024-04-20 |
3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride
Research Brief on 3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride (CAS: 2138164-22-2)
3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride (CAS: 2138164-22-2) is a novel chemical entity that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique thiazepane-dione scaffold, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a candidate for further drug development.
The synthesis of 3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride involves a multi-step process that ensures high purity and yield. Key steps include the cyclopropanation of precursor molecules and the subsequent formation of the thiazepane ring. Advanced analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) have been employed to confirm the structural integrity of the compound. The hydrochloride salt form enhances its solubility and stability, making it suitable for further pharmacological evaluations.
Pharmacological studies have revealed that 3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride exhibits significant activity against specific biological targets. Preliminary in vitro assays indicate its potential as an inhibitor of certain enzymes involved in inflammatory pathways. Additionally, its interaction with cellular receptors has been investigated using molecular docking and binding affinity studies, suggesting a high degree of specificity. These findings underscore its potential as a lead compound for the development of new anti-inflammatory or immunomodulatory agents.
In vivo studies have further elucidated the compound's pharmacokinetic and toxicological profiles. Animal models have demonstrated favorable bioavailability and tissue distribution, with minimal off-target effects. However, detailed toxicology assessments are ongoing to ensure its safety profile meets regulatory standards. The compound's metabolic stability and clearance rates have also been evaluated, providing insights into its potential dosing regimens and therapeutic windows.
The therapeutic potential of 3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride extends beyond its primary indications. Recent exploratory research has highlighted its possible applications in neurodegenerative diseases and oncology. For instance, its ability to modulate oxidative stress pathways has been investigated in models of Parkinson's disease, showing neuroprotective effects. Similarly, its antiproliferative activity against certain cancer cell lines has sparked interest in its use as an adjunct therapy in oncology.
Despite these promising findings, several challenges remain in the development of 3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride. Scalability of synthesis, optimization of formulation, and comprehensive safety profiling are critical areas that require further investigation. Collaborative efforts between academic institutions and pharmaceutical companies are essential to advance this compound through preclinical and clinical stages. Future research directions may include structure-activity relationship (SAR) studies to enhance its efficacy and reduce potential side effects.
In conclusion, 3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione hydrochloride (CAS: 2138164-22-2) represents a promising candidate in the field of medicinal chemistry. Its unique structural features, combined with its demonstrated pharmacological activities, make it a valuable subject of ongoing research. As studies progress, this compound may pave the way for new therapeutic interventions in a range of diseases, addressing unmet medical needs and improving patient outcomes.
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